molecular formula C18H16FN3O2 B2727568 N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 823208-21-5

N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No. B2727568
CAS RN: 823208-21-5
M. Wt: 325.343
InChI Key: MHDSXIYRZHBDGN-UHFFFAOYSA-N
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Description

N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, also known as FOXY, is a chemical compound that has gained attention in scientific research due to its potential as a novel therapeutic agent. FOXY belongs to the oxamide class of compounds and has been shown to exhibit potent anticancer and anti-inflammatory properties.

Scientific Research Applications

Potential Anticancer Activity

Research into carboxamide derivatives, including compounds structurally related to N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, highlights their potential in anticancer therapy. DFT, docking, and MD simulations studies on such derivatives have revealed insights into their chemical characteristics and interactions with biological targets. These studies provide valuable information for understanding the mechanism of action and improving the design of anticancer agents (Al-Otaibi et al., 2022).

Anticholinesterase Activity

Compounds with the N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide structure, closely related to the queried chemical, have been synthesized and assessed for their anticholinesterase activity. These studies suggest the potential of such compounds in the development of treatments for neurodegenerative diseases by targeting enzyme inhibition pathways (Ghanei-Nasab et al., 2016).

Radioprotective Properties

Investigations into fluorine-containing amides, including those with structural similarities to this compound, have explored their radioprotective activities. These studies aim to understand the influence of fluorine atoms on enhancing radioprotective efficacy, potentially contributing to the development of protective agents against radiation-induced damage (Vasil'eva & Rozhkov, 1992).

Evaluation as PET Tracers

Compounds analogous to this compound have been synthesized and evaluated for their potential as PET tracers in imaging cancer tyrosine kinase and serotonin 5-HT(1A) receptors. These studies highlight the importance of structural modifications in enhancing the efficacy and specificity of PET tracers for diagnostic applications (Wang et al., 2005; García et al., 2014).

properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-13-4-3-5-14(10-13)22-18(24)17(23)20-9-8-12-11-21-16-7-2-1-6-15(12)16/h1-7,10-11,21H,8-9H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDSXIYRZHBDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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